7-O-Ethylmorroniside
Overview
Description
7-O-Ethylmorroniside: is an organic compound belonging to the iridoid glycosides, which are naturally occurring compounds found in various plants. This compound is specifically derived from the fruit of Cornus officinalis, a traditional medicinal plant used in China for treating kidney diseases, including diabetic nephropathy . The molecular formula of this compound is C19H30O11 , and it has a molecular weight of 434.43 g/mol .
Mechanism of Action
Target of Action
7-O-Ethylmorroniside is an iridoid glucoside found in the fruit of Cornus officinalis, a traditional medicine in China . It is primarily targeted towards kidney diseases, including diabetic nephropathy .
Mode of Action
It is known to be used as an α-glucosidase inhibitor in drugs and health foods to prevent a decrease in glucose tolerance, diabetes, and obesity .
Biochemical Pathways
Given its role as an α-glucosidase inhibitor, it likely impacts the carbohydrate digestion pathway by inhibiting the breakdown of complex sugars into glucose .
Pharmacokinetics
As a glucosidase inhibitor, it is likely to be absorbed in the intestines and distributed throughout the body, particularly to the kidneys given its therapeutic target .
Result of Action
The primary result of this compound’s action is the inhibition of α-glucosidase, which prevents the breakdown of complex sugars into glucose. This can help manage blood glucose levels, making it a potential therapeutic agent for conditions like diabetes and obesity .
Biochemical Analysis
Biochemical Properties
7-O-Ethylmorroniside plays a significant role in biochemical reactions, primarily as an α-glucosidase inhibitor. This inhibition is crucial for preventing glucose intolerance, diabetes, and obesity . The compound interacts with various enzymes, including α-glucosidase, by binding to its active site and inhibiting its activity. This interaction reduces the breakdown of carbohydrates into glucose, thereby lowering blood sugar levels .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in kidney cells, this compound modulates the expression of genes involved in inflammation and oxidative stress, thereby providing a protective effect against diabetic nephropathy . Additionally, it affects the metabolism of glucose and lipids, contributing to its anti-diabetic properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of α-glucosidase, inhibiting its enzymatic activity and reducing glucose absorption . Furthermore, it modulates the expression of genes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects . These molecular interactions contribute to its therapeutic potential in managing diabetes and related complications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its protective effects on kidney cells, reducing inflammation and oxidative stress over time . These findings suggest that the compound has sustained therapeutic potential in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound provide significant therapeutic benefits, including reduced blood sugar levels and improved kidney function . At high doses, this compound may exhibit toxic or adverse effects, such as gastrointestinal disturbances and liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. The compound interacts with enzymes such as α-glucosidase, modulating their activity and influencing metabolic flux . Additionally, this compound affects the levels of various metabolites, contributing to its anti-diabetic and anti-obesity effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, such as the kidneys . The compound’s distribution is crucial for its therapeutic effects, as it ensures that sufficient concentrations reach the target sites .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its interactions with target enzymes and proteins, thereby maximizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Ethylmorroniside typically involves the reaction of morroniside with ethylating agents. One common method is the reaction of morroniside with sodium ethoxide (NaOEt) in an appropriate solvent . This reaction results in the ethylation of the hydroxyl group at the 7th position of the morroniside molecule, forming this compound.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, solvent, and reaction time. The product is then purified using techniques such as liquid chromatography to ensure its quality and consistency .
Chemical Reactions Analysis
Types of Reactions: 7-O-Ethylmorroniside undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: 7-O-Ethylmorroniside is used as a biochemical reagent in various chemical synthesis and modification studies. It is particularly useful in the synthesis of nucleic acids and their analogs .
Biology: In biological research, this compound is studied for its potential anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 .
Medicine: this compound is being investigated for its potential therapeutic effects in treating kidney diseases, including diabetic nephropathy. It is also being studied for its potential use in preventing glucose intolerance, diabetes, and obesity .
Industry: In the industrial sector, this compound is used in the production of health foods and cosmetics due to its bioactive properties .
Comparison with Similar Compounds
Morroniside: The parent compound of 7-O-Ethylmorroniside, known for its neuroprotective and anti-inflammatory properties.
Loganin: Another iridoid glycoside with similar anti-inflammatory and antioxidant properties.
7-O-Methylmorroniside: A methylated derivative of morroniside with comparable bioactive properties.
Uniqueness: this compound is unique due to its ethyl group at the 7th position, which enhances its bioavailability and stability compared to its parent compound, morroniside. This modification also contributes to its potent α-glucosidase inhibitory activity, making it a promising candidate for therapeutic applications in metabolic disorders .
Properties
IUPAC Name |
methyl (1S,3R,4aS,8S,8aS)-3-ethoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O11/c1-4-26-12-5-9-10(17(24)25-3)7-27-18(13(9)8(2)28-12)30-19-16(23)15(22)14(21)11(6-20)29-19/h7-9,11-16,18-23H,4-6H2,1-3H3/t8-,9+,11+,12+,13+,14+,15-,16+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKFOLIBBQDADK-LEYKIWRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2C(C(O1)C)C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1C[C@H]2[C@@H]([C@@H](O1)C)[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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